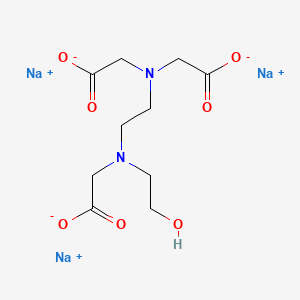
CID 11606976
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 11606976” is a chemical entity with a unique structure and properties that make it significant in various scientific fields This compound is known for its potential applications in medicinal chemistry, organic synthesis, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 11606976” involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor molecules under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reactions and improve yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure high efficiency and purity. These methods often involve continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 11606976” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate nucleophiles or electrophiles, with solvents like dichloromethane or ethanol.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.
Applications De Recherche Scientifique
Compound “CID 11606976” has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including drug development.
Medicine: Research focuses on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Mécanisme D'action
The mechanism by which compound “CID 11606976” exerts its effects involves interactions with specific molecular targets These targets may include enzymes, receptors, or other biomolecules The compound’s binding to these targets can modulate biological pathways, leading to desired therapeutic or chemical outcomes
Comparaison Avec Des Composés Similaires
- Compound A: Known for its high reactivity in substitution reactions.
- Compound B: Exhibits strong biological activity but lower stability.
- Compound C: Used in industrial applications due to its robustness and ease of synthesis.
By comparing these compounds, researchers can identify the advantages and limitations of “CID 11606976” and explore its potential in various applications.
Propriétés
InChI |
InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPFJAPZDXQHSM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([C]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38Cl2N2ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)







![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)
